Ammonium sulfate, ACS reagent

Description

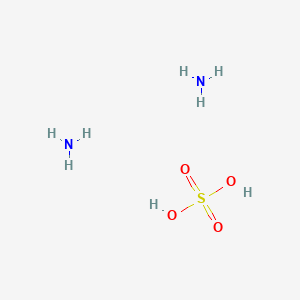

Structure

2D Structure

Properties

IUPAC Name |

azane;sulfuric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H3N.H2O4S/c;;1-5(2,3)4/h2*1H3;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFNBIHQBYMNNAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Research in Protein Science and Biochemical Methodologies

Principles of Macromolecular Salting-Out and Solubility Perturbation

The technique of "salting-out" is a fundamental process in protein chemistry, where high concentrations of a salt, such as ammonium (B1175870) sulfate (B86663), are used to decrease the solubility of proteins and other macromolecules, leading to their precipitation. uomustansiriyah.edu.iq This phenomenon is highly selective, as different proteins precipitate at distinct salt concentrations, allowing for their separation from complex mixtures. ksu.edu.sa

The precipitation of proteins and nucleic acids by ammonium sulfate is governed by the principles of hydration and hydrophobic interactions. wikipedia.org In an aqueous environment, proteins are surrounded by a hydration layer of water molecules that interact with their polar and charged surface residues, keeping them in solution. nih.gov When a high concentration of a highly soluble salt like ammonium sulfate is introduced, the salt ions compete with the protein for water molecules. uomustansiriyah.edu.iq

This competition for hydration leads to the disruption of the protein's hydration layer. nih.gov As the salt concentration increases, more water molecules are drawn to solvate the salt ions, reducing the amount of "free" water available to interact with the protein. gbiosciences.com This reduction in available water enhances the hydrophobic interactions between protein molecules, causing them to aggregate and precipitate out of solution. wikipedia.orggbiosciences.com The effectiveness of a salt in this process is described by the Hofmeister series, where ammonium and sulfate ions are particularly effective at promoting precipitation. wikipedia.org

A similar principle applies to the precipitation of nucleic acids, although they are generally more soluble than proteins and require higher salt concentrations to precipitate. nih.gov In fact, ammonium sulfate precipitation is often used to remove protein contaminants from DNA preparations, as the DNA typically remains in solution at the salt concentrations used to precipitate most proteins. nih.gov However, under specific conditions, such as high concentrations of ammonium sulfate, DNA origami nanostructures have been shown to precipitate, offering a method for their concentration and purification. nih.gov

Differential protein fractionation using ammonium sulfate is based on the principle that each protein has a unique solubility profile at a given salt concentration, pH, and temperature. ksu.edu.saspringernature.com The solubility of a protein is influenced by its size, surface charge distribution, and the presence of hydrophobic patches on its surface. springernature.com Larger proteins and those with more hydrophobic surface areas tend to precipitate at lower salt concentrations. nih.gov

The process of differential fractionation involves a stepwise increase in the ammonium sulfate concentration of a protein solution. tosohbioscience.com At each step, the precipitated proteins are collected by centrifugation. researchgate.net By carefully controlling the salt concentration, it is possible to selectively precipitate different protein fractions. wisdomlib.org This method is particularly useful as an initial step in a purification scheme to enrich the target protein and remove a significant portion of contaminating proteins. researchgate.net

The theoretical basis for this separation lies in the varying degrees to which different proteins are "salted out." gbiosciences.com This allows for the development of purification protocols where specific "cuts" of ammonium sulfate concentration are used to isolate a protein of interest. tosohbioscience.com For example, a first precipitation step at a lower salt concentration might remove unwanted, less soluble proteins. The supernatant from this step, now enriched with the target protein, is then subjected to a higher salt concentration to precipitate the desired protein, leaving more soluble contaminants behind in the solution. gbiosciences.com

Methodological Innovations in Protein Purification and Concentration

Ammonium sulfate precipitation remains a cornerstone of protein purification, valued for its efficiency in concentrating proteins from large volumes and its ability to perform an initial, coarse fractionation. wikipedia.orgspringernature.com Recent advancements have focused on optimizing protocols and integrating this classical technique with modern chromatographic methods to enhance purification efficiency.

The optimization of ammonium sulfate precipitation protocols is crucial for maximizing the yield and purity of specific proteins. The ideal concentration of ammonium sulfate required for precipitation varies significantly between different protein classes due to their unique physicochemical properties. nih.gov

For instance, immunoglobulins (IgG) typically precipitate at an ammonium sulfate saturation of 40-50%. springernature.comscispace.com This property is widely exploited for the initial purification of antibodies from serum or ascites fluid. thermofisher.com In contrast, some enzymes may require higher or lower salt concentrations for precipitation. The process often involves a series of precipitation steps, or "cuts," to selectively isolate the target protein. nih.gov For example, in the purification of a recombinant protein, GA733-FcK, from plants, it was found that a 50% ammonium sulfate concentration resulted in the highest yield. nih.gov

Membrane proteins, due to their association with lipids and detergents, can have different precipitation behaviors compared to soluble proteins. nih.govresearchgate.net Their lower density may cause them to float rather than pellet during centrifugation. nih.govresearchgate.net

The following table provides a general overview of ammonium sulfate concentrations used for the precipitation of various protein classes. It is important to note that these are starting points, and empirical optimization is often necessary for each specific protein.

| Protein Class | Typical Ammonium Sulfate Saturation (%) | Notes |

|---|---|---|

| Immunoglobulin G (IgG) | 40 - 50% | Commonly used for initial purification from serum. springernature.comscispace.com |

| Enzymes | 30 - 80% | Highly variable depending on the specific enzyme. nih.gov |

| Lectin | 40 - 60% | Concentration can vary based on the source and type of lectin. |

| Bacteriocin | 20 - 50% | Precipitation is often followed by chromatographic steps for further purification. |

| L-Glutaminase | 30 - 70% | Stepwise precipitation is often employed for fractionation. |

| Membrane Proteins | Variable | Precipitates may have lower density and require modified centrifugation protocols. nih.govresearchgate.net |

The effective fractionation of complex biological mixtures, such as cell lysates or plasma, using ammonium sulfate precipitation relies on a systematic approach to differential solubilization. tudublin.ieresearchgate.netspringernature.comnih.gov The strategy involves gradually increasing the salt concentration and collecting the protein precipitates at each interval. ucl.ac.uk This allows for the separation of proteins into different fractions based on their solubility. gbiosciences.com

A common approach is to first perform a low-concentration ammonium sulfate cut to precipitate and remove highly insoluble proteins and other contaminants. researchgate.net The supernatant, containing the protein of interest, is then subjected to a higher concentration of ammonium sulfate to precipitate the target protein, leaving more soluble proteins in the supernatant. gbiosciences.com The resulting protein pellet can be redissolved in a buffer for further purification steps. uomustansiriyah.edu.iq

This method is particularly advantageous for concentrating the target protein and reducing the sample volume, which is beneficial for subsequent chromatographic steps. nih.gov The process can be optimized by testing a range of ammonium sulfate concentrations to determine the optimal precipitation points for the target protein and major contaminants. researchgate.net

While ammonium sulfate precipitation is a powerful initial purification step, it is rarely sufficient to achieve high purity on its own. scispace.com Therefore, it is almost always integrated with one or more chromatographic techniques for further purification. researchgate.net

Hydrophobic Interaction Chromatography (HIC): The high salt concentration in the redissolved ammonium sulfate precipitate makes it ideal for direct application to a HIC column. tosohbioscience.comcuni.cz HIC separates proteins based on their hydrophobicity. nih.gov The high salt concentration enhances the hydrophobic interactions between the protein and the stationary phase of the column. tosohbioscience.com The proteins are then eluted by decreasing the salt concentration in the mobile phase. tosohbioscience.com This seamless integration makes HIC a logical and efficient next step after ammonium sulfate precipitation. gbiosciences.comnih.govresearchgate.net

Gel Filtration Chromatography (Size Exclusion Chromatography): This technique separates proteins based on their size. nih.gov After ammonium sulfate precipitation, the protein pellet is redissolved and often needs to be desalted before further purification. Gel filtration chromatography can be used for this purpose, as it effectively separates the larger protein molecules from the smaller salt ions. researchgate.netnih.gov It also serves as a purification step by separating the target protein from other proteins of different sizes. researchgate.net

Anion Exchange Chromatography: This method separates proteins based on their net negative charge. researchgate.net Before applying a sample to an anion exchange column, it is crucial to remove the excess ammonium sulfate, as the high ionic strength would interfere with the binding of the protein to the charged resin. scispace.comresearchgate.net This is typically achieved through dialysis or gel filtration. researchgate.netucl.ac.uk Once the salt is removed, the protein solution can be loaded onto the column, and proteins are eluted with a gradient of increasing salt concentration. researchgate.net Anion exchange chromatography can also be used to remove contaminating nucleic acids from a protein sample that has been treated with ammonium sulfate. nih.govresearchgate.net

The following table summarizes the integration of ammonium sulfate precipitation with these chromatographic techniques:

| Chromatographic Technique | Integration Strategy | Key Advantages |

|---|---|---|

| Hydrophobic Interaction Chromatography (HIC) | Directly load the redissolved precipitate (in high salt) onto the column. tosohbioscience.comcuni.cz | Seamless transition, efficient purification based on hydrophobicity. nih.gov |

| Gel Filtration Chromatography | Use for desalting the redissolved precipitate and for size-based separation. researchgate.netnih.gov | Removes salt and separates proteins by size. nih.gov |

| Anion Exchange Chromatography | Desalt the sample (via dialysis or gel filtration) before loading. scispace.comresearchgate.netucl.ac.uk | High-resolution separation based on charge. researchgate.net |

Applications in Protein and Nucleic Acid Crystallization for Structural Biology

Ammonium sulfate is one of the most common and successful precipitating agents used in the crystallization of proteins and nucleic acids for X-ray crystallography. nih.gov Its effectiveness stems from its high solubility and its position in the Hofmeister series, which allows it to promote precipitation while often stabilizing the protein's structure. wikipedia.org

High-throughput screening (HTS) is an empirical method used to rapidly test a large number of different chemical conditions to find those that yield protein crystals. nih.govnih.gov Ammonium sulfate is a key component in many commercial and in-house developed HTS kits. nih.govnih.gov These screens are often designed as sparse matrix or grid screens. nih.govhamptonresearch.com

Sparse matrix screens, such as Crystal Screen HT™, sample a wide range of chemical space by combining different precipitants, salts, and buffers in a set of unique cocktails. nih.gov Grid screens, on the other hand, systematically vary a smaller number of parameters. hamptonresearch.com A common and effective approach is to screen ammonium sulfate concentration against a range of pH values. hamptonresearch.com For instance, a 96-well grid screen might test four different concentrations of ammonium sulfate (e.g., 0.8 M, 1.6 M, 2.4 M, 3.0 M) across six different pH levels (e.g., pH 4.0 to 9.0). hamptonresearch.com This systematic approach helps to map the solubility of the macromolecule and identify promising starting points for crystallization. hamptonresearch.comnih.gov

These HTS experiments are typically performed in microbatch or vapor-diffusion formats using robotic liquid handlers to set up thousands of individual crystallization trials with minimal sample consumption. nih.gov

| Screening Method | Key Variables | Purpose | Common Format |

| Sparse Matrix Screen | Diverse combinations of precipitants (including Ammonium Sulfate), salts, and buffers. | To broadly sample a wide range of chemical space to find initial "hits". nih.gov | 96- or 1536-well plates. nih.govnih.gov |

| Grid Screen | Systematic variation of 2-3 parameters, e.g., Ammonium Sulfate concentration vs. pH. hamptonresearch.com | To systematically map protein solubility and identify optimal ranges for crystallization. hamptonresearch.comnih.gov | 24- or 96-well plates. hamptonresearch.com |

Once initial crystallization "hits" are identified through HTS, the conditions must be refined to produce larger, higher-quality crystals suitable for X-ray diffraction analysis. moleculardimensions.comhamptonresearch.com Ammonium sulfate concentration is a critical parameter in this optimization process. nih.gov Small adjustments to its concentration can significantly impact protein solubility, the rate of nucleation, and the final size of the crystals. nih.gov Generally, increasing the ammonium sulfate concentration leads to the formation of smaller, more numerous crystals. nih.gov By carefully fine-tuning the concentration, researchers can control crystal size to meet the specific requirements of their diffraction experiment. nih.gov

Another powerful refinement technique is post-crystallization soaking. gist.ac.kr Crystals that initially show poor diffraction quality can often be improved by transferring them to a new solution with a modified precipitant concentration. gist.ac.kr For example, crystals of the MTCP-1 protein, which initially grew in 1.5 M ammonium sulfate and diffracted to only 3.0 Å, showed a dramatic improvement after being soaked in a solution containing 2.0 M ammonium sulfate. gist.ac.kr This treatment eliminated disorder in the crystal lattice and extended the diffraction resolution to better than 2.0 Å. gist.ac.kr Similarly, soaking crystals of Mtcp1 in a solution of 1.5 M ammonium sulfate with 2% Polyethylene glycol 3400 improved diffraction from 3.5 Å to 2.0 Å. gist.ac.kr This highlights how manipulating the concentration of ammonium sulfate even after initial crystal growth is a key strategy for improving data quality for structural determination.

| Protein | Initial Condition | Refinement Method | Final Result |

| MTCP-1 | 1.5 M Ammonium Sulfate (3.0 Å diffraction) | Post-crystallization soak in 2.0 M Ammonium Sulfate. gist.ac.kr | Disorder eliminated, diffraction improved to <2.0 Å. gist.ac.kr |

| Mtcp1 | (3.5 Å diffraction with streaky spots) | Post-crystallization soak in 1.5 M Ammonium Sulfate and 2% PEG 3400. gist.ac.kr | Diffraction improved to 2.0 Å. gist.ac.kr |

| L-aspartate α-decarboxylase (ADC) | Vapour-diffusion conditions | Transition to batch crystallization with adjusted Ammonium Sulfate concentration. nih.gov | Crystal size could be fine-tuned by varying the salt concentration. nih.gov |

Sophisticated Applications in Analytical Chemistry

Advanced Reagent in Quantitative and Qualitative Assays

The consistent purity of ACS grade ammonium (B1175870) sulfate (B86663) makes it an indispensable reagent in a variety of sensitive analytical assays, where impurities could interfere with results.

Utilization in Methyl Cellulose (B213188) Precipitable Tannin Assays for Complex Matrices (e.g., Wine Analysis)

Ammonium sulfate plays a pivotal role in this assay. After the addition of methyl cellulose to the wine sample, which selectively binds to tannins, a saturated solution of ammonium sulfate is introduced. awri.com.auslideshare.net The high salt concentration increases the ionic strength of the solution, which in turn reduces the solubility of the methyl cellulose-tannin complex. This "salting-out" effect facilitates the complete precipitation of the complex, allowing for its separation from other phenolic compounds that remain in the supernatant. wikipedia.orgajevonline.org

The assay's endpoint is determined by measuring the absorbance of the solution at 280 nm before and after the precipitation. The difference in absorbance corresponds to the amount of precipitated tannin. awri.com.au The use of ACS grade ammonium sulfate is critical to ensure that no interfering impurities are introduced, which could affect the absorbance readings or the precipitation efficiency. Research comparing the MCP assay with other methods, such as the Adams-Harbertson (A-H) protein precipitation tannin assay, has demonstrated its robustness and strong correlation with perceived wine astringency. nih.govucdavis.edu The simplicity and effectiveness of the MCP method, aided by the function of ammonium sulfate, make it a valuable tool for both researchers and wine industry practitioners. ucdavis.edu

Methodologies for Volatile Fatty Acid Analysis in Polymer Science (e.g., Rubber Lattices)

The quality of natural rubber latex is assessed by several parameters, including its Volatile Fatty Acid (VFA) number. VFAs, such as acetic, formic, and propionic acid, are produced by bacterial metabolism of non-rubber constituents, and a high VFA number indicates latex deterioration. researchgate.netaidic.itgoogle.com The standard reference method for determining the VFA number in natural rubber latex concentrate is detailed in ISO 506:1992(E). researchgate.net

This methodology explicitly requires the use of a 30% ammonium sulfate solution during the initial sample preparation. researchgate.net Fifty grams of the latex sample are coagulated by adding the ammonium sulfate solution while stirring. The purpose of the ammonium sulfate is to break the colloidal stability of the latex, causing the rubber particles to coagulate and separate from the serum. This step is essential for isolating the VFAs, which are present in the serum, from the rubber hydrocarbon phase. Following coagulation, the sample is steam distilled to separate the volatile acids, which are then titrated to determine the VFA number. researchgate.net The purity of the ammonium sulfate is crucial to prevent the introduction of any volatile or acidic/basic impurities that would interfere with the final titration, leading to inaccurate VFA number determination.

Role in Analytical Method Development and Validation

The development and validation of reliable analytical methods depend on the availability of high-purity reagents to serve as standards and to minimize background interference.

Establishing Benchmarks for Chemical Purity and Analytical Standards (ACS Grade)

The American Chemical Society (ACS) Committee on Analytical Reagents publishes purity specifications for chemicals, which have become the de facto standard for reagents used in high-purity applications. acs.orgwikipedia.orgastm.org Chemicals that meet these stringent requirements are designated as "ACS Reagent Grade." wikipedia.orglabmanager.com This grade signifies that the substance is suitable for use in most analytical and research procedures. labmanager.com

Ammonium sulfate, ACS reagent, must conform to a specific set of criteria, including a minimum assay (purity) and maximum allowable limits for various impurities. acs.orgjostchemical.com These specifications, detailed in the ACS monograph for ammonium sulfate, provide a clear benchmark for chemical purity. acs.org By adhering to these standards, manufacturers ensure lot-to-lot consistency, which is critical for the reproducibility of analytical results. This established standard relieves analytical chemists of the concern over reagent purity, allowing them to focus on method development and validation. wikipedia.org

Below is a table summarizing the typical specifications for this compound Grade.

Table 1: Specifications for this compound Grade

| Test | Specification |

|---|---|

| Assay ((NH₄)₂SO₄) | ≥99.0% |

| pH of a 5% Solution at 25°C | 5.0–6.0 |

| Insoluble Matter | ≤0.005% |

| Residue after Ignition | ≤0.005% |

| Chloride (Cl) | ≤5 ppm (0.0005%) |

| Nitrate (B79036) (NO₃) | ≤0.001% |

| Phosphate (B84403) (PO₄) | ≤5 ppm (0.0005%) |

| Heavy Metals (as Pb) | ≤5 ppm (0.0005%) |

| Iron (Fe) | ≤5 ppm (0.0005%) |

Data sourced from multiple chemical suppliers and ACS publications. acs.orgjostchemical.com

Investigations in Materials Science and Chemical Engineering Processes

Role in Synthesis and Industrial Chemical Pathways

Ammonium (B1175870) sulfate (B86663), ACS reagent grade, serves as a crucial starting material or is an integral part of several important industrial chemical processes.

Ammonium Persulfate ((NH₄)₂S₂O₈): Ammonium sulfate is a precursor for the production of ammonium persulfate. The process involves the electrolysis of a cold, concentrated aqueous solution of ammonium sulfate or ammonium bisulfate in sulfuric acid. wikipedia.orgsciencemadness.org

Ammonium Alum (NH₄Al(SO₄)₂·12H₂O): Ammonium alum, or ammonium aluminum sulfate, is synthesized by reacting aluminum sulfate with ammonium sulfate in an aqueous solution. wikipedia.orgatamanchemicals.com The reaction is followed by crystallization to obtain the double sulfate. wikipedia.orgatamanchemicals.comsciencemadness.org This process can also start from raw materials like bauxite, which is treated with sulfuric acid to produce aluminum sulfate, followed by the addition of ammonium sulfate. atamanchemicals.com

Hydrogen Peroxide (H₂O₂): A historical industrial method for producing hydrogen peroxide involved the hydrolysis of ammonium persulfate. wikipedia.org This ammonium persulfate was first produced via the electrolysis of an aqueous solution containing ammonium sulfate and sulfuric acid. wikipedia.orggoogle.comepfl.ch The resulting persulfate solution was then hydrolyzed, often through steam stripping and distillation, to yield hydrogen peroxide. google.com

Ammonium Chloride (NH₄Cl): Ammonium chloride can be produced through a double displacement reaction between ammonium sulfate and sodium chloride in a solution. emirgoldenline.comatamanchemicals.com This method yields ammonium chloride and sodium sulfate as a byproduct. emirgoldenline.com It is one of several industrial routes to manufacturing this compound. atamanchemicals.comiitk.ac.in

Co-product in Caprolactam Synthesis: Ammonium sulfate is a significant co-product in the conventional synthesis of ε-caprolactam, the monomer for nylon-6. chemcess.comnexanteca.com In the dominant industrial route, cyclohexanone (B45756) oxime undergoes a Beckmann rearrangement catalyzed by fuming sulfuric acid (oleum). chemcess.comnexanteca.com To complete the process, the acidic mixture is neutralized with ammonia (B1221849), resulting in the formation of large quantities of ammonium sulfate. chemcess.comfertiliser-society.org For every kilogram of caprolactam produced, several kilograms of ammonium sulfate can be generated. chemcess.com Due to the low and volatile price of ammonium sulfate, its co-production is often considered economically disadvantageous, which has driven the development of newer caprolactam production technologies that minimize or eliminate this byproduct. chemcess.comnexanteca.comnih.gov

Table 2: Synthesis Pathways Involving Ammonium Sulfate

| Product | Reactants Involving Ammonium Sulfate | Process Description | Citations |

|---|---|---|---|

| Ammonium Persulfate | Ammonium sulfate, Sulfuric acid | Electrolysis of a concentrated aqueous solution. | wikipedia.orgsciencemadness.org |

| Ammonium Alum | Ammonium sulfate, Aluminum sulfate | Reaction in an aqueous solution followed by crystallization. | wikipedia.orgatamanchemicals.com |

| Hydrogen Peroxide | Ammonium sulfate (as precursor to Ammonium persulfate) | Electrolysis to form ammonium persulfate, followed by hydrolysis. | wikipedia.orggoogle.com |

| Ammonium Chloride | Ammonium sulfate, Sodium chloride | Double displacement reaction in an aqueous solution. | emirgoldenline.comatamanchemicals.com |

| Caprolactam | (Ammonium sulfate is a co-product) | Neutralization of sulfuric acid with ammonia after the Beckmann rearrangement step. | chemcess.comnexanteca.comfertiliser-society.org |

Studies in Atmospheric and Environmental Chemistry

Characterization of Atmospheric Aerosol Particles

The phase state and composition of atmospheric aerosol particles are critical factors that determine their impact on climate and air quality. pnas.org Ammonium (B1175870) sulfate (B86663) is a major inorganic constituent of these particles, and its interactions with organic compounds are of particular interest to researchers. copernicus.org

Research on Solid Organic-Coated Ammonium Sulfate Particles

Recent studies have challenged the assumption that ammonium sulfate particles are always liquid at high relative humidities. In the summertime Arctic, for instance, solid organic-coated ammonium sulfate particles have been observed, constituting 30% of particles by number in a size range critical for cloud activation (<0.2 µm). pnas.orgpnas.org These observations were made under conditions of high relative humidity (67% to 98%) and low temperatures (-2 to 4 °C). pnas.org

The solid phase of these particles is thought to form through contact efflorescence, a process where a collision with another solid particle induces crystallization. pnas.org Specifically, it is hypothesized that newly formed Aitken mode sulfate particles collide with organic-coated ammonium sulfate particles in a metastable, supersaturated state. pnas.org The organic coating on these particles is believed to originate from marine biogenic sources. pnas.orgresearcher.life The presence of these solid particles can inhibit the uptake of water and other gases, which has significant implications for atmospheric chemistry and climate models, particularly in the context of a warming Arctic with declining sea ice. pnas.orgresearcher.life

Research has also shown that even small amounts of organic material can suppress the ice nucleation ability of crystalline ammonium sulfate. copernicus.org A coating of secondary organic material (SOM) derived from the ozonolysis of α-pinene, constituting just 5-8% of the particle's mass, was found to be sufficient to completely inhibit the ice nucleation activity of the ammonium sulfate core. copernicus.org

Investigation of Deliquescence and Efflorescence Phenomena in Atmospheric Conditions

Ammonium sulfate particles exhibit distinct deliquescence and efflorescence behaviors, which are the processes of taking up water to form a liquid droplet and losing water to crystallize, respectively. copernicus.org The relative humidity at which these phase transitions occur is a key parameter in atmospheric models. For pure ammonium sulfate, deliquescence typically occurs at a relative humidity (RH) of about 80%, while efflorescence happens at a much lower RH of around 35-40%. copernicus.orgtandfonline.com

The table below summarizes the deliquescence and efflorescence relative humidity for ammonium sulfate under different conditions.

| Condition | Deliquescence RH (%) | Efflorescence RH (%) | Reference(s) |

| Pure Ammonium Sulfate (294.8 K) | 80 | 32 | capes.gov.br |

| Pure Ammonium Sulfate (258.0 K) | 82 | - | capes.gov.br |

| Pure Ammonium Sulfate (234.3 K) | - | 39 | capes.gov.br |

| Mixed with Limonene (B3431351) SOA (0.59-0.94 VFS) | - | 28-34 | acs.org |

| Mixed with α-Pinene SOA (0.54-0.72 VFS) | - | 28-34 | acs.org |

VFS denotes the Volume Fraction of SOA.

The deliquescence RH of ammonium sulfate is nearly independent of temperature, showing only a slight increase from 80% at 294.8 K to 82% at 258.0 K. capes.gov.br The efflorescence RH, however, shows a more noticeable increase from 32% to 39% as the temperature decreases from 294.8 K to 234.3 K. capes.gov.br The presence of an organic coating, such as from the ozonolysis of limonene or α-pinene, has been found to have a negligible effect on the efflorescence RH of ammonium sulfate. acs.org

Once deliquesced, ammonium sulfate droplets can remain in a metastable liquid state over a wide range of temperatures and water pressures, which has important implications for the formation of cirrus clouds. capes.gov.br Laboratory experiments have also revealed that the morphology of solid ammonium sulfate particles can change below the deliquescence RH. tandfonline.com Spherical particles have been observed to transform into more regular, rotundate-rectangular shapes when exposed to RH levels of 59% and 75%, with the rate of transformation increasing with higher RH. tandfonline.com

Aerosol-Cloud Interactions and Climate Research

The ability of aerosol particles to act as cloud condensation nuclei (CCN) is a critical factor in the Earth's climate system. The hygroscopic properties of ammonium sulfate make it a particularly effective CCN.

Modeling Hygroscopic Growth Factors and Implications for Cloud Formation

The hygroscopic growth factor (Gf) describes how much a particle grows due to water uptake at a given relative humidity and is a key parameter for assessing the potential of an aerosol to form cloud droplets. aaqr.org For pure ammonium sulfate, the hygroscopicity parameter, κ, which simplifies the relationship between particle dry diameter and CCN activity, is approximately 0.61. copernicus.org

The table below shows the hygroscopicity parameter (κ) for ammonium sulfate and other relevant compounds.

| Compound | κ Value | Reference(s) |

| Ammonium Sulfate | 0.61 | copernicus.org |

| Ammonium Nitrate (B79036) | 0.67 | copernicus.org |

| Levoglucosan (B13493) | 0.21 | copernicus.org |

| Fulvic Acid | 0.067 | copernicus.org |

| Oxidized Dihexylethyl Sebacate | 0.002 | copernicus.org |

The mixing state of ammonium sulfate with organics is also crucial. Internally mixed particles of ammonium sulfate and soluble organics like levoglucosan show hygroscopicity that can be predicted by assuming complete solubility. tandfonline.com However, for less soluble or viscous organics, these models may not be accurate. tandfonline.com

Analysis of Evaporation and Condensation Kinetics of Aqueous Droplets

The rates of water evaporation and condensation from aerosol droplets are fundamental to understanding cloud droplet growth. pnas.org Studies on the evaporation of aqueous ammonium sulfate droplets have provided valuable insights into these kinetics.

Research using Raman thermometry to measure the cooling rate of freely evaporating 3 M ammonium sulfate droplets determined an evaporation coefficient of 0.58 ± 0.05. pnas.orgpnas.org This value is remarkably similar to that of pure water, which is 0.62 ± 0.09. pnas.orgresearchgate.net This suggests that the presence of ammonium sulfate, a major inorganic component of atmospheric aerosols, does not significantly alter the mechanism of vapor-liquid exchange for cloud droplets, despite lowering the saturation vapor pressure of water. pnas.orgpnas.org

The table below compares the evaporation coefficients of water and aqueous ammonium sulfate solutions.

| Solution | Evaporation Coefficient (γ) | Reference(s) |

| Pure Water (H₂O) | 0.62 ± 0.09 | pnas.orgresearchgate.net |

| 3 M Ammonium Sulfate | 0.58 ± 0.05 | pnas.orgpnas.orgresearchgate.net |

| 4 M Sodium Perchlorate | 0.47 ± 0.02 | researchgate.net |

| Pure Heavy Water (D₂O) | 0.57 ± 0.06 | researchgate.net |

While ammonium sulfate itself doesn't appear to hinder water evaporation, its presence can affect the evaporation of other substances within a mixed droplet. Studies on the evaporation of aqueous droplets containing both succinic acid and ammonium sulfate showed that the model overestimated the evaporation rate when the molar concentration of succinic acid was similar to or lower than that of ammonium sulfate. nih.gov This indicates that ammonium sulfate enhances the partitioning of dicarboxylic acids to the aqueous particle phase more than would be expected from simple mixture thermodynamics. nih.gov

Emerging and Interdisciplinary Research Applications

Applications in Hydrometallurgy (e.g., Copper-Nickel Ore Processing)

Ammonium (B1175870) sulfate (B86663) is a key reagent in a combined concentration and metallurgical method for processing low-grade and refractory copper-nickel ores. Research has demonstrated the feasibility of a process involving the roasting of a copper-nickel concentrate with ammonium sulfate, followed by aqueous leaching of the resulting clinker to dissolve and separate valuable metals like nickel and copper. goodhorizon.eu

This method is considered a promising and environmentally safer alternative to conventional pyrometallurgical processes, which involve high temperatures. goodhorizon.eu The ammonium sulfate roasting process operates at significantly lower temperatures, offering benefits such as energy efficiency and lower costs. goodhorizon.eu In one study, a rougher and scavenger flotation concentrate containing 2.07% nickel and 0.881% copper was subjected to this process. goodhorizon.eu The optimal conditions for the roasting and leaching stages were determined through systematic investigation of variables such as temperature and the ratio of concentrate to ammonium sulfate. goodhorizon.eu

The research identified the following optimal process conditions: a roasting temperature of 400 °C, a concentrate to ammonium sulfate mass ratio of 1:7, and a grinding size of -40 μm. goodhorizon.eu Under these conditions, the process achieved an end-to-end recovery into the pregnant solution of 81.42% for nickel and 82.81% for copper. goodhorizon.eu A significant advantage of this hydrometallurgical approach is the potential to collect off-gases, which allows for the regeneration of the ammonium sulfate reagent, further enhancing the cost-effectiveness of the process. goodhorizon.eu The resulting pregnant solutions, rich in dissolved nickel and copper, can then be processed using established hydrometallurgical techniques to recover the final metal products. goodhorizon.eu

Table 1: Optimal Conditions and Metal Recovery in Copper-Nickel Ore Processing

| Parameter | Optimal Value/Result |

|---|---|

| Roasting Temperature | 400 °C goodhorizon.eu |

| Concentrate to (NH₄)₂SO₄ Ratio | 1:7 goodhorizon.eu |

| Grinding Size | -40 μm goodhorizon.eu |

| Nickel Recovery into Solution | 81.42% goodhorizon.eu |

| Copper Recovery into Solution | 82.81% goodhorizon.eu |

Research as an Agricultural Spray Adjuvant for Enhanced Herbicide and Insecticide Efficacy

In agricultural science, ACS reagent grade ammonium sulfate is extensively researched and used as a spray adjuvant to improve the performance of water-soluble insecticides, fungicides, and particularly herbicides. researchgate.net Its primary function is to act as a water conditioner, enhancing the efficacy of active ingredients like glyphosate (B1671968), glufosinate (B12851), and 2,4-D. researchgate.netresearchgate.net

The addition of ammonium sulfate to a herbicide spray mixture serves several key functions. It is particularly effective in overcoming the antagonistic effects of hard water, which contains high concentrations of cations such as calcium (Ca), magnesium (Mg), and sodium (Na). researchgate.net These cations can bind to weak acid herbicides, like glyphosate, reducing their effectiveness. Ammonium sulfate works by binding these cations, preventing them from interfering with the herbicide's activity. researchgate.netcambridge.org

Research has shown that the ammonium ions from the dissolved salt can also facilitate the absorption and translocation of the herbicide within the plant. umn.eduresearchgate.net This leads to improved weed control, even when the spray water is not hard. umn.edu Furthermore, ammonium sulfate can help prevent the alkaline hydrolysis of certain pesticides, a process where the active ingredient breaks down prematurely in alkaline water, and can improve the compatibility of different herbicides when used in a tank mix. cambridge.org For these applications, a high-purity grade of ammonium sulfate is often preferred to prevent the plugging of spray nozzles. umn.edu

Studies have quantified the impact of adding ammonium sulfate to herbicide solutions. For instance, the addition of ammonium sulfate to glufosinate has been shown to increase its efficacy on various weed species, including Echinochloa crus-galli, Setaria faberi, and Abutilon theophrasti. researchgate.netcambridge.org In one study, adding ammonium sulfate to a glufosinate solution enhanced the control of common lambsquarters by 10% to 12%. cambridge.org Similarly, research on glyphosate demonstrated that the inclusion of a 2% ammonium sulfate solution could increase the control of velvetleaf by up to 53% compared to glyphosate alone. goodhorizon.eufrontiersin.org For 2,4-D, the addition of ammonium sulfate increased the control of horseweed and redroot pigweed, regardless of the cation solution in the water. cambridge.org

Table 2: Functions and Efficacy Enhancement of Ammonium Sulfate as an Adjuvant

| Function/Benefit | Description |

|---|---|

| Water Conditioning | Neutralizes antagonistic cations (Ca²⁺, Mg²⁺, Na⁺) in hard water. researchgate.netcambridge.org |

| Enhanced Absorption | Ammonium ions (NH₄⁺) can increase the foliar absorption and translocation of herbicides. researchgate.netumn.edu |

| Prevention of Hydrolysis | Prevents the premature breakdown of alkaline-sensitive pesticides. cambridge.org |

| Improved Compatibility | Enhances the performance of tank mixes, such as Glyphosate/Trifluralin combinations. cambridge.org |

| Herbicide Efficacy Examples | |

| Glyphosate on Velvetleaf | Increased control by up to 53%. goodhorizon.eufrontiersin.org |

| Glufosinate on Common Lambsquarters | Enhanced control by 10-12%. cambridge.org |

| 2,4-D on Horseweed & Redroot Pigweed | Increased control irrespective of cation solution. cambridge.org |

| Glufosinate on various weeds | Significantly increased control of Echinochloa crus-galli and Setaria faberi. researchgate.netcambridge.org |

Quality Control and Reagent Grade Considerations in Academic Research

Adherence to American Chemical Society (ACS) Reagent Standards for Research Use

In analytical chemistry and academic research, the term "reagent-grade" signifies a substance of sufficient purity for use in most chemical analyses or reactions. dcfinechemicals.com The American Chemical Society (ACS) Committee on Analytical Reagents establishes widely recognized specifications for substances to ensure the quality and purity required for precise analytical work. dcfinechemicals.com Ammonium (B1175870) sulfate (B86663) designated as "ACS Reagent Grade" has met these stringent standards, making it a reliable choice for laboratory applications where high purity is essential. spectrumchemical.comalliancechemical.com

The ACS monograph for ammonium sulfate outlines specific tests and maximum allowable impurity levels. acs.org Adherence to these standards ensures that the reagent is free from contaminants that could interfere with experimental outcomes. merkel.co.ilmblintl.com The specifications for ACS Reagent Grade Ammonium Sulfate include requirements for assay (purity), pH of a 5% solution, and maximum limits for various impurities. acs.org

Key specifications for Ammonium Sulfate, ACS Reagent, are detailed in the table below.

Interactive Table: ACS Reagent Grade Specifications for Ammonium Sulfate

| Parameter | Specification | Source(s) |

|---|---|---|

| Assay | ≥99.0% | sigmaaldrich.comsigmaaldrich.com |

| pH of 5% Solution @ 25°C | 5.0 - 6.0 | sigmaaldrich.comsigmaaldrich.com |

| Insoluble Matter | ≤0.005% | sigmaaldrich.commerckmillipore.com |

| Residue after Ignition | ≤0.005% | sigmaaldrich.comscientificlabs.co.uk |

| Chloride (Cl⁻) | ≤5 ppm | sigmaaldrich.comscientificlabs.co.uk |

| Nitrate (B79036) (NO₃⁻) | ≤0.001% | sigmaaldrich.comscientificlabs.co.uk |

| Phosphate (B84403) (PO₄³⁻) | ≤5 ppm | sigmaaldrich.comscientificlabs.co.uk |

| Heavy Metals (as Pb) | ≤5 ppm | scientificlabs.co.uk |

| Iron (Fe) | ≤5 ppm | scientificlabs.co.uk |

These standards are verified through specific analytical tests described by the ACS, such as alkalimetry for the assay, gravimetric methods for insoluble matter, and colorimetry for nitrate and phosphate detection. acs.org The use of ACS-grade chemicals provides researchers with reliability, consistency, and a guarantee of quality, which is crucial for adherence to industry and research protocols. dcfinechemicals.com

Best Practices for Handling and Preparation in Research Settings

Proper handling and preparation of high-purity reagents like ACS-grade ammonium sulfate are essential to prevent contamination and maintain their integrity from storage to use. quimivita.com Adhering to best practices ensures the accuracy of experimental results and the safety of laboratory personnel. mynewlab.com

Handling and Storage:

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, before handling the reagent. mynewlab.com This protects the individual and prevents contamination of the chemical with oils or microbes from the skin. quimivita.com

Designated Storage : Store ammonium sulfate in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizers. mynewlab.com Ensure containers are clearly labeled and tightly sealed to prevent moisture absorption and contamination. quimivita.com

Preventing Cross-Contamination : Use clean, sterilized spatulas and glassware for dispensing the chemical. quimivita.com Never return unused reagent to the original stock container. When moving chemicals, place bottles in leak-proof secondary containers to protect against spills. mynewlab.com

Preparation of Aqueous Solutions: The preparation of solutions for an experiment is a critical step where accuracy is paramount.

Determine Required Mass : Calculate the mass of ammonium sulfate needed to achieve the desired concentration and volume. For example, to prepare 1 liter of a 0.1 mol/L solution, 13.21 grams of ammonium sulfate would be required. periodni.com

Weighing : Accurately weigh the solid using an analytical balance. Use a clean weighing dish or paper.

Dissolving : Transfer the weighed solid into a beaker containing a volume of deionized or distilled water that is less than the final desired volume (e.g., about 400 mL for an 800 mL final solution). snc.edu Stir with a clean stir rod until the solid is completely dissolved. snc.edu Ammonium sulfate is highly soluble in water. acs.org

Diluting to Final Volume : Quantitatively transfer the dissolved solution into a volumetric flask of the appropriate size. Rinse the beaker with a small amount of deionized water and add the rinsing to the flask to ensure all the solute is transferred.

Final Dilution : Carefully add deionized or distilled water to the volumetric flask until the bottom of the meniscus reaches the calibration mark. snc.edu

Mixing and Storage : Cap the flask and invert it several times to ensure the solution is homogeneous. Transfer the prepared solution to a clean, dry, and clearly labeled storage bottle. Never store solutions in a volumetric flask. periodni.com

By following these best practices, researchers can ensure that the high purity of the ACS-grade ammonium sulfate is maintained, leading to reliable and reproducible experimental data. labiostring.com

Future Trajectories in Ammonium Sulfate Research

Development of Novel Methodologies and Analytical Techniques

The pursuit of greater precision, sensitivity, and efficiency in chemical analysis has led to the development of novel techniques for the detection and quantification of sulfate (B86663) and ammonium (B1175870) ions. These advancements are crucial for environmental monitoring, industrial quality control, and various research applications.

Advanced separation and detection methods are increasingly replacing older techniques like gravimetric analysis. olympianwatertesting.com While traditional methods are simple and inexpensive, they can be influenced by interfering ions. olympianwatertesting.com Modern analytical techniques offer higher sensitivity and accuracy. For instance, ion chromatography (IC), particularly suppression ion chromatography with conductimetry, is recognized as a reliable reference method for the specific and sensitive determination of sulfate in various biological fluids. nih.govportlandpress.com It allows for the simultaneous measurement of multiple anions. portlandpress.com

Other sophisticated methods being employed include:

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) : These highly sensitive and accurate techniques can detect and quantify a wide range of sulfates in water samples, making them invaluable for environmental monitoring. olympianwatertesting.com

Capillary Electrophoresis (CE) : This method offers another approach for testing water sulfate, providing an alternative to traditional chromatography. olympianwatertesting.com

Surface-Enhanced Raman Scattering (SERS) : This advanced nanoplasmonic technique has been developed for the highly sensitive quantitative analysis of sulfate ions. researchgate.net

Isotope Analysis : By combining chemical precipitation with elemental analyzers and stable isotope mass spectrometers, researchers can determine the sulfur and oxygen isotope values of sulfate, which is instrumental in identifying sources of sulfate contamination in the environment. nih.gov

Furthermore, ammonium sulfate itself is being used as a tool to enhance analytical techniques. In matrix-assisted laser desorption/ionization-imaging mass spectrometry (MALDI-IMS), the addition of ammonium sulfate has been shown to significantly improve the detection of hydrophilic quaternary ammonium compounds by reducing ion suppression. acs.org

Table 1: Comparison of Modern Analytical Techniques for Sulfate Determination

| Method | Principle | Advantages | Common Applications |

| Ion Chromatography (IC) | Separation of ions based on their affinity for an ion-exchange resin, followed by conductivity detection. nih.govportlandpress.com | High specificity, sensitivity, and precision; allows simultaneous determination of multiple anions. portlandpress.com | Clinical pathology, biological fluids analysis. portlandpress.com |

| ICP-MS | Ionization of the sample in an inductively coupled plasma, followed by mass analysis of the ions. olympianwatertesting.com | High sensitivity and accuracy; multi-element detection capabilities. olympianwatertesting.com | Environmental monitoring, industrial water treatment. olympianwatertesting.com |

| LC-MS | Separation of sample components by liquid chromatography, followed by mass analysis. olympianwatertesting.com | High sensitivity and selectivity; suitable for complex matrices. olympianwatertesting.com | Environmental monitoring, industrial water treatment. olympianwatertesting.com |

| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in a capillary. olympianwatertesting.com | High separation efficiency; low sample and reagent consumption. | Water quality analysis. olympianwatertesting.com |

| SERS | Enhancement of Raman scattering by molecules adsorbed on rough metal surfaces. researchgate.net | Extremely high sensitivity; provides molecular fingerprint information. researchgate.net | Trace-level sulfate detection. researchgate.net |

Expansion into New Scientific Domains

Research into ammonium sulfate is branching out from its traditional roles in agriculture and biochemistry into new and diverse scientific fields, including environmental science, materials science, and sustainable technology.

In environmental science , ammonium sulfate is a key player in atmospheric chemistry. It is central to the process of new particle formation (NPF), where gas-phase species condense to form nanometer-sized particles that can grow to become cloud condensation nuclei (CCN). osti.gov Understanding the thermodynamics and kinetics of ammonium sulfate cluster formation is critical for accurately modeling the impact of aerosols on global climate. osti.gov Studies also explore the hygroscopic properties and viscosity of aerosol particles containing mixtures of ammonium sulfate and organic compounds, which influences their chemical reactivity and atmospheric lifetime. rsc.org

A significant area of research is in sustainable agriculture and environmental management . Ammonium sulfate produced as a byproduct of industrial processes, such as from animal manure scrubbing technology, is being evaluated as a substitute for conventional mineral fertilizers. researchgate.netmdpi.com Research indicates that this recycled ammonium sulfate can have a similar nitrogen use efficiency to fertilizers like calcium ammonium nitrate (B79036) while producing lower ammonia (B1221849) (NH₃) emissions. researchgate.netmdpi.com

In the field of materials science , ammonium sulfate is finding applications in advanced technologies.

Perovskite Solar Cells (PSCs) : Surface treatment of the titanium dioxide electron transport layer with ammonium sulfate has been shown to boost the operational stability of PSCs. rsc.org The sulfate treatment helps to passivate surface defects and improve charge extraction, minimizing chemical degradation at the perovskite interface. rsc.org Additives based on ammonium sulfate are also being designed to modulate the crystallization of perovskite films, leading to higher power conversion efficiency and stability in both rigid and flexible devices. nih.gov

Ferroelectrics : Researchers are synthesizing new hybrid metal halide ferroelectrics that possess an ammonium sulfate-type structure. acs.org One such material, (TMS)₂CdI₄ (where TMS is trimethylsulfonium), exhibits a giant uniaxial spontaneous strain during its ferroelectric transition, a rare and potentially useful property for molecular ferroelectrics. acs.org

Ammonium sulfate also continues to be relevant in the pharmaceutical industry , not only for protein purification but also as an inactive ingredient in medication capsules to control drug release. zcfertilizer.comgrandviewresearch.com

Table 2: Emerging Applications of Ammonium Sulfate in New Scientific Domains

| Scientific Domain | Application | Research Focus | Significance |

| Environmental Science | Atmospheric Aerosol Formation | Studying the role of ammonium sulfate in new particle formation and its interaction with organic compounds in aerosols. osti.govrsc.org | Improving climate models by understanding cloud formation and aerosol-radiation interactions. osti.gov |

| Sustainable Agriculture | Recycled Fertilizer | Using ammonium sulfate recovered from industrial off-gas or animal manure as a nitrogen and sulfur fertilizer. researchgate.netmdpi.com | Reducing ammonia emissions and increasing resource efficiency in food production systems. researchgate.netmdpi.com |

| Materials Science | Perovskite Solar Cells | Employing ammonium sulfate as a surface treatment or additive to enhance the stability and efficiency of solar cells. rsc.orgnih.gov | Advancing the commercial viability of next-generation photovoltaic technology. nih.gov |

| Materials Science | Ferroelectric Materials | Synthesizing novel hybrid metal halides with an ammonium sulfate-type crystal structure. acs.org | Expanding the landscape of molecular ferroelectrics with unique properties for sensors and actuators. acs.org |

| Pharmaceuticals | Drug Delivery | Utilizing ammonium sulfate as an excipient in capsules for controlled release of medications. zcfertilizer.com | Optimizing the therapeutic effect and dosage of pharmaceuticals. zcfertilizer.com |

Advanced Computational and Theoretical Modeling for Predictive Research

Computational and theoretical modeling has become an indispensable tool for investigating the properties and behavior of ammonium sulfate at a molecular level. These models provide insights that are often difficult or impossible to obtain through experimental methods alone, enabling predictive research into the compound's function in various systems.

A major focus of modeling is on crystallization kinetics . Rigorous mathematical models are used to determine the nucleation and growth kinetics of ammonium sulfate in batch crystallizers. acs.orgtandfonline.com By comparing model outputs, such as supersaturation and crystal size distribution, with experimental data, researchers can refine kinetic parameters. acs.org Studies have shown that a size-dependent growth model best describes the crystallization process. acs.org Furthermore, numerical bifurcation analysis is used to investigate nonlinear oscillations in continuous crystallizers, helping to understand how operational parameters affect process stability. acs.org

In atmospheric science, computational modeling is crucial for understanding the formation of ammonium sulfate clusters. osti.gov Quantum chemical calculations are performed to model the structures of ammonium and aminium bisulfate clusters and to determine their formation energies. osti.gov This helps to elucidate the thermodynamics of particle growth and predict the impact of new particle formation on climate. osti.gov Modeling is also used to analyze the complex chemistry of aqueous aerosols, such as decomposing the UV/Vis spectra of mixtures containing carbonyl compounds and ammonium sulfate to understand the formation of "brown carbon" which absorbs solar radiation. mdpi.com

Thermodynamic models are also being developed and refined to predict the behavior of ammonium sulfate in aqueous solutions. For example, models like the polyparameter linear free energy relationship (pp-LFER) and COSMOtherm are used to predict the "salting-out" effect, where the presence of ammonium sulfate influences the partitioning of organic compounds between aqueous and non-aqueous phases. researchgate.net This is highly relevant for environmental systems like aqueous aerosols. researchgate.net

Table 3: Advanced Computational and Theoretical Modeling in Ammonium Sulfate Research

| Modeling Approach | Research Area | Objective | Key Findings/Predictions |

| Mathematical Modeling of Kinetics | Crystallization | To determine nucleation and growth kinetics and understand process stability. acs.orgacs.org | Ammonium sulfate exhibits size-dependent growth; models can predict nonlinear oscillations in crystallizers. acs.orgacs.org |

| Quantum Chemical Modeling | Atmospheric Chemistry | To calculate the structures and formation energies of ammonium sulfate clusters. osti.gov | Informs the thermodynamics of atmospheric new particle formation and the role of amines. osti.gov |

| Spectral Decomposition Modeling | Aqueous Aerosol Chemistry | To model and decompose UV/Vis absorbance spectra of organic/ammonium sulfate mixtures. mdpi.com | Allows for a more holistic approach to modeling the optical properties of secondary organic aerosols. mdpi.com |

| Thermodynamic Modeling (pp-LFER, COSMOtherm) | Solution Chemistry | To predict the salting-out coefficients (Setschenow constants) of organic compounds in ammonium sulfate solutions. researchgate.net | Ammonium sulfate has a higher salting-out effect than sodium chloride; models can estimate this effect for various compounds. researchgate.net |

| Mathematical Modeling of Separation | Chemical Engineering | To describe and extrapolate the performance of electrodialysis for ammonium sulfate recovery from aqueous solutions. ub.ro | Validated models can determine the time required to achieve a desired degree of separation, showing the efficiency of the process. ub.ro |

Q & A

Basic Research Questions

Q. How can researchers verify the purity of ammonium sulfate (ACS reagent grade) for protein precipitation?

- Methodological Answer : Purity verification should follow pharmacopeial testing protocols. For sulfate content, dissolve 4.3 mL (10 g) in hydrochloric acid, neutralize with ammonium hydroxide, filter, and add barium chloride TS. The residue should not exceed 1.3 mg after correcting for a blank test . Turbidimetric analysis for insoluble impurities (≤0.005%) and NH4OH-precipitated contaminants (≤0.005%) ensures compliance with ACS standards . For trace metal analysis (e.g., Fe ≤2 ppm, heavy metals ≤5 ppm), use inductively coupled plasma mass spectrometry (ICP-MS) .

Q. What are the best practices for preparing ammonium sulfate standard solutions in buffer systems?

- Methodological Answer :

- Solubility : Ammonium sulfate solubility varies with temperature. Use saturation tables (e.g., 47% w/v at 0°C, 34% at 20°C) to prepare stock solutions .

- pH Adjustment : Maintain pH 7.7–8.1 using ammonium hydroxide or dilute sulfuric acid to avoid protein denaturation .

- Filter Sterilization : Pre-filter solutions (0.22 µm) to remove particulates that may interfere with spectrophotometric assays .

Q. How does the hygroscopic nature of ammonium sulfate affect experimental reproducibility?

- Methodological Answer :

- Storage : Store in airtight containers with desiccants (e.g., silica gel) at 2–8°C to minimize moisture absorption .

- Handling : Weigh samples in a humidity-controlled glovebox. Pre-dry the compound at 105°C for 2 hours if moisture content exceeds 0.01% .

Advanced Research Questions

Q. How can researchers optimize ammonium sulfate concentration for differential protein precipitation?

- Methodological Answer :

- Stepwise Saturation : Start with 20–30% saturation to precipitate low-molecular-weight contaminants, followed by 60–80% for target proteins. Monitor precipitation using UV-Vis at 280 nm .

- Case Study : In Microdochium patch studies, ammonium sulfate at 4.88–9.76 kg N ha⁻¹ reduced disease severity by 40% compared to urea, highlighting its role in stabilizing protein interactions .

Q. How should researchers address discrepancies in protein solubility data when using ammonium sulfate?

- Methodological Answer :

- Variable Control : Standardize temperature (±0.5°C) and pH (±0.1 units) during solubility assays. For example, a pH shift from 7.7 to 8.1 alters solubility by ~12% .

- Data Validation : Cross-reference with orthogonal methods (e.g., dynamic light scattering) to confirm precipitation thresholds .

Q. What are the environmental implications of ammonium sulfate waste in laboratory settings?

- Methodological Answer :

- Waste Neutralization : Treat acidic waste (pH <4.5) with calcium hydroxide to precipitate sulfate ions, reducing aquatic toxicity .

- Regulatory Compliance : Follow RCRA guidelines for sulfate disposal (≤1,000 mg/L in effluent) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.